molecular formula C17H24N2O3 B6977101 tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6977101
M. Wt: 304.4 g/mol
InChI Key: LKGWIYCMSJYTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[221]heptane-2-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, followed by the introduction of the pyrrole moiety and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

tert-Butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

Uniqueness

tert-Butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its bicyclic structure and the presence of both a pyrrole moiety and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-10-8-18-9-13(10)15(20)19-11-5-6-14(19)12(7-11)16(21)22-17(2,3)4/h8-9,11-12,14,18H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGWIYCMSJYTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)N2C3CCC2C(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.